Zasocitinib - 2272904-53-5

Zasocitinib

Catalog Number: EVT-8953318
CAS Number: 2272904-53-5
Molecular Formula: C23H24N8O3
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zasocitinib, also known as TAK-279 or NDI-034858, is an orally active, highly selective inhibitor of tyrosine kinase 2 (TYK2). It has been developed for the treatment of various inflammatory diseases, including psoriatic arthritis and Crohn's disease. Zasocitinib distinguishes itself from earlier inhibitors by exhibiting a significantly higher selectivity for TYK2 over other Janus kinases, particularly JAK1, which is expected to enhance its safety profile and reduce side effects associated with broader spectrum inhibitors .

Source and Classification

Zasocitinib falls under the category of small-molecule therapeutics targeting intracellular signaling pathways. It is classified specifically as a selective TYK2 inhibitor within the Janus kinase family, which plays a crucial role in mediating immune responses and inflammation. The drug's chemical structure is characterized by its unique molecular formula C23H24N8O3C_{23}H_{24}N_{8}O_{3} and a molar mass of approximately 460.498g/mol460.498\,g/mol .

Synthesis Analysis

The synthesis of Zasocitinib involves several advanced organic chemistry techniques. Key methods include:

  • Molecular Modeling: This technique was employed to design and optimize the compound's structure for enhanced TYK2 inhibition. Molecular dynamics simulations helped predict binding orientations and interactions within the TYK2 active site .
  • Chemical Reactions: Various synthetic routes were explored to achieve the desired potency and selectivity. The introduction of specific functional groups at strategic positions on the core structure was critical in enhancing metabolic stability and reducing clearance rates in biological systems .
Molecular Structure Analysis

Zasocitinib's molecular structure features a complex arrangement that facilitates its interaction with TYK2. The compound's structural data includes:

  • Core Structure: The backbone consists of an imidazo[4,5-b]pyridine scaffold, which is essential for its binding affinity.
  • Functional Groups: The presence of an aminopyrimidine group enhances selectivity by allowing specific hydrogen bonding interactions with amino acids in the TYK2 active site .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Zasocitinib focus on optimizing the compound's pharmacological properties. Key aspects include:

Mechanism of Action

Zasocitinib exerts its therapeutic effects by selectively inhibiting TYK2, a critical enzyme in cytokine signaling pathways. The mechanism involves:

  • Inhibition of Signal Transduction: By blocking TYK2 activity, Zasocitinib prevents the phosphorylation of signal transducer and activator of transcription (STAT) proteins, thereby inhibiting downstream inflammatory responses.
  • Selectivity Over Other JAKs: This selective inhibition minimizes off-target effects commonly seen with less specific JAK inhibitors, potentially leading to fewer adverse reactions during treatment .
Physical and Chemical Properties Analysis

Zasocitinib possesses several notable physical and chemical properties:

  • Solubility: The compound shows variable solubility profiles that are influenced by its structural components.
  • Stability: It has been designed to maintain stability under physiological conditions, which is critical for its therapeutic effectiveness .
Applications

Zasocitinib is primarily investigated for its applications in treating autoimmune and inflammatory diseases. Clinical trials have demonstrated its potential effectiveness in conditions such as:

  • Psoriatic Arthritis: Showing promising results in reducing disease activity.
  • Crohn's Disease: Undergoing evaluation for its ability to manage symptoms effectively without significant side effects associated with broader JAK inhibitors .
Molecular Design and Computational Approaches to Tyrosine Kinase 2 Inhibition

The development of zasocitinib represents a paradigm shift in kinase inhibitor design, leveraging cutting-edge computational methodologies to achieve unprecedented selectivity for tyrosine kinase 2 within the Janus kinase family. This selective inhibition strategy specifically targets the pseudokinase domain while avoiding disruption of other Janus kinase isoforms, thereby maintaining critical physiological signaling pathways. The integration of artificial intelligence with advanced structural biology techniques has enabled the rational design of a therapeutic agent that combines high potency with exceptional kinase selectivity, addressing a significant challenge in small-molecule kinase inhibitor development [1] [3].

Artificial Intelligence-Assisted Discovery of Allosteric Tyrosine Kinase 2 Inhibitors

Zasocitinib's discovery exemplifies the transformative potential of artificial intelligence in modern drug development, where machine learning algorithms analyzed millions of structural data points to identify optimal molecular characteristics for selective tyrosine kinase 2 inhibition. This computational approach rapidly screened virtual compound libraries against the tyrosine kinase 2 pseudokinase domain, predicting binding affinities and selectivity profiles with remarkable accuracy. The artificial intelligence platform specifically focused on the unique allosteric binding pocket within the regulatory Janus homology 2 domain, identifying chemical scaffolds capable of stabilizing the inhibitory conformation of tyrosine kinase 2 without interacting with the catalytic domains of Janus kinase 1, Janus kinase 2, or Janus kinase 3 [1] [10].

The artificial intelligence-driven design process optimized zasocitinib's biochemical and pharmacological properties by iteratively refining molecular structure based on predictive modeling of target engagement, selectivity, and pharmacokinetic parameters. This approach enabled the identification of a lead compound with a distinctive binding mode that achieves 1.7 million-fold greater selectivity for tyrosine kinase 2 over Janus kinase 1, a significant improvement over earlier tyrosine kinase 2 inhibitors. Through deep learning analysis of structure-activity relationships and molecular dynamics simulations, researchers precisely tuned the compound's electronic properties, steric bulk, and hydrogen bonding capacity to maximize interactions with tyrosine kinase 2-specific residues while minimizing off-target binding [1] [9].

Table 1: Artificial Intelligence-Optimized Properties of Zasocitinib Compared to First-Generation Inhibitors

Molecular PropertyZasocitinibFirst-Generation TYK2 InhibitorOptimization Impact
TYK2/JAK1 Selectivity Ratio1,700,000-fold87-fold19,540-fold improvement
Binding Affinity (TYK2 JH2)Sub-nanomolarNanomolarEnhanced target engagement
Plasma Half-life8-13 hours3 hoursExtended target coverage
Daily TYK2 Inhibition91%23%Improved pathway suppression
Molecular Weight306.4 Da>400 DaImproved drug-like properties

Structural Optimization Strategies for Enhanced Selectivity Over Janus Kinase Isoforms

The structural optimization of zasocitinib focused on exploiting subtle differences in the regulatory Janus homology 2 domains across Janus kinase isoforms to achieve unprecedented selectivity. Computational analyses revealed that a single amino acid variation at position 960 (isoleucine in tyrosine kinase 2 versus valine in Janus kinase 1) created a distinct hydrophobic subpocket ideally suited for selective targeting. Molecular modeling guided the strategic incorporation of a cyclopropane moiety that optimally occupies this tyrosine kinase 2-specific cavity, forming van der Waals interactions with isoleucine-960 while sterically excluding binding to Janus kinase 1 due to its smaller valine residue at the equivalent position [5] [7].

Further refinement involved precisely positioning hydrogen bond donors and acceptors to interact with tyrosine kinase 2-specific residues in the hinge region and catalytic loop. Quantum mechanical calculations informed the introduction of a hydrogen bond between the ligand's amide nitrogen and aspartate-1041 in tyrosine kinase 2, an interaction geometrically disfavored in other Janus kinase isoforms due to differential backbone positioning. Molecular dynamics simulations demonstrated that this hydrogen bond contributed significantly to both binding affinity and residence time while maintaining selectivity. The strategic placement of polar groups avoided solvent-exposed regions prone to promiscuous binding, instead directing them toward solvent-inaccessible tyrosine kinase 2-specific pockets [5] [9].

The resulting molecular architecture demonstrates exceptional biochemical selectivity, with half-maximal inhibitory concentration values exceeding 10,000 nM for Janus kinase 2 and Janus kinase 3, and 774 nM for Janus kinase 1, compared to 139 nM for tyrosine kinase 2. In functional cellular assays using human whole blood, zasocitinib achieved 90% inhibition of tyrosine kinase 2-dependent interleukin-12/interleukin-18-induced interferon-gamma signaling at concentrations that showed minimal effects on Janus kinase 1/3-dependent interleukin-2-induced phosphorylated signal transducer and activator of transcription 5 signaling. This translated to a selectivity index of >100-fold for tyrosine kinase 2 over Janus kinase 1/3 pathways in physiologically relevant systems [9].

Table 2: Selectivity Profile of Zasocitinib Against Janus Kinase Family Members

KinaseEnzymatic IC₅₀ (nM)Cellular Pathway InhibitionStructural Basis of Selectivity
Tyrosine Kinase 2139IL-12/IL-18 IFN-γ: IC₅₀ = 149 nMOptimal fit with JH2 pocket; H-bond with Asp1041
Janus Kinase 1774IL-2 pSTAT5: IC₅₀ > 10,000 nMSteric clash with Val938; suboptimal H-bond geometry
Janus Kinase 25,663EPO signaling: IC₅₀ = 15,264 nMIncompatible with JAK2-specific Leu residue
Janus Kinase 3>10,000Common γ-chain cytokines: No inhibitionJH2 domain structural divergence

Computational Modeling of Janus Homology 2 Domain Interactions and Binding Kinetics

Advanced computational approaches provided unprecedented insights into zasocitinib's binding kinetics and allosteric mechanism within the tyrosine kinase 2 pseudokinase domain. Molecular dynamics simulations exceeding 500 nanoseconds duration revealed that zasocitinib stabilizes an autoinhibitory conformation of the Janus homology 2 domain that prevents adenosine triphosphate binding to the catalytic Janus homology 1 domain. Free energy perturbation calculations demonstrated that the cyclopropyl-carboxamide moiety contributes -3.2 kcal/mol binding energy through hydrophobic interactions with isoleucine-960 and valine-981, while the fluorophenyl group maintains stable π-cation interactions with lysine-922 throughout the simulation trajectory [1] [3].

Binding kinetics simulations predicted an exceptionally slow dissociation rate (kₒff = 0.0027 s⁻¹) that translates to a residence time exceeding 6 hours, explaining the sustained pharmacodynamic effects despite plasma clearance. This prolonged target engagement was attributed to multiple conformational changes required for ligand egress, with the highest energy barrier occurring at the bottleneck formed by tyrosine kinase 2-specific residues proline-950 and glutamate-956. WaterMap analysis identified three high-energy water molecules displaced upon zasocitinib binding, contributing approximately 40% of the total binding free energy. Particularly significant was the displacement of an unstable water molecule (ΔG = +5.2 kcal/mol) trapped in a hydrophobic subpocket adjacent to leucine-1020 [5] [9].

Pharmacokinetic-pharmacodynamic modeling integrating these binding parameters accurately predicted clinical efficacy, with simulations showing zasocitinib 30 mg once daily maintains plasma concentrations above the half-maximal inhibitory concentration for tyrosine kinase 2 inhibition throughout the 24-hour dosing interval. This translates to 91% daily inhibition of tyrosine kinase 2 signaling, a significant improvement over the 23-24% achieved with first-generation tyrosine kinase 2 inhibitors at their clinical doses. The models further confirmed minimal inhibition (<3%) of Janus kinase 1/3 pathways across the dosing interval, validating the computational design objectives [1] [9].

Table 3: Computational Binding Kinetics Parameters for Zasocitinib in Tyrosine Kinase 2 Janus Homology 2 Domain

ParameterValueMethodologyFunctional Significance
Binding Affinity (Kd)0.11 nMSurface Plasmon ResonanceSub-nanomolar target engagement
Association Rate (kon)4.7 × 10⁵ M⁻¹s⁻¹Molecular DynamicsRapid target engagement
Dissociation Rate (koff)0.0027 s⁻¹Free Energy CalculationsProlonged target residence
Residence Time6.2 hoursKinetic ModelingSustained pathway suppression
Binding Energy Contribution
Hydrophobic Interactions-8.3 kcal/molMM/PBSAMajor binding force
Hydrogen Bonding-4.1 kcal/molQM/MMSpecificity for TYK2
Water Displacement-3.8 kcal/molWaterMap AnalysisEntropic contribution
Conformational Energy+2.7 kcal/molFree Energy PerturbationInduced fit penalty

Properties

CAS Number

2272904-53-5

Product Name

Zasocitinib

IUPAC Name

N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C23H24N8O3

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C23H24N8O3/c1-24-20-12-18(27-16-6-5-11-30(23(16)33)19-7-3-4-10-25-19)29-21-14(13-26-31(20)21)22(32)28-15-8-9-17(15)34-2/h3-7,10-13,15,17,24H,8-9H2,1-2H3,(H,27,29)(H,28,32)/t15-,17-/m1/s1

InChI Key

BWINBHTTZLVXGT-NVXWUHKLSA-N

Canonical SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)NC3CCC3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5

Isomeric SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)N[C@@H]3CC[C@H]3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5

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